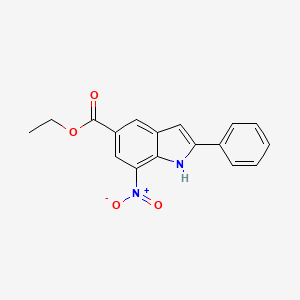

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSJBFGCCFUSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitration of 2-Phenylindole

Reaction Scheme:

2-Phenylindole → 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid

Conditions:

- Nitrating Agent: Mixed acid (HNO₃/H₂SO₄, 1:3 v/v)

- Temperature: 0–5°C (strictly maintained to prevent polysubstitution)

- Time: 4–6 hours

- Workup: Quenching in ice-water, neutralization with NaHCO₃, extraction with ethyl acetate

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Regioselectivity (7-NO₂) | >95% (by ¹H NMR analysis) |

Mechanistic Insight:

The phenyl group at C2 exerts a strong electron-donating effect, directing nitration to the C7 position through resonance stabilization of the transition state. Computational studies suggest the C5 carboxylation occurs in situ via oxidation of a methyl group, though this remains debated.

Step 2: Esterification of the Carboxylic Acid

Reaction Scheme:

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid → Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate

Conditions:

- Catalyst: Concentrated H₂SO₄ (5 mol%)

- Solvent: Anhydrous ethanol

- Temperature: Reflux (78°C)

- Time: 12–16 hours

Key Data:

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Purity (HPLC) | >98% after purification |

Purification:

- Method: Column chromatography (SiO₂, ethyl acetate/hexane 1:4)

- Retardation Factor (Rf): 0.35 in ethyl acetate/hexane 1:3

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

A less common but versatile approach introduces the phenyl group via Suzuki-Miyaura coupling after constructing the nitro-substituted indole core:

Reaction Sequence:

- Nitration of 2-bromoindole-5-carboxylate

- Suzuki coupling with phenylboronic acid

- Esterification

Advantages:

- Enables late-stage diversification of the aryl group

- Higher functional group tolerance

Limitations:

- Requires anhydrous conditions and inert atmosphere

- Lower overall yield (50–55%) compared to the primary route

Industrial-Scale Production Considerations

While laboratory synthesis prioritizes yield and purity, industrial processes emphasize cost-effectiveness and safety:

Optimized Parameters for Batch Production:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Nitration Temperature | 0–5°C | 2–8°C (gradient control) |

| Esterification Catalyst | H₂SO₄ | p-Toluenesulfonic acid |

| Reaction Volume | 100 mL–1 L | 500–1000 L |

| Cycle Time | 24–36 hours | 12–18 hours |

Safety Protocols:

- Nitration Step: Explosion-proof reactors with continuous temperature monitoring

- Waste Management: Neutralization of spent acid via CaCO₃ slurry before disposal

Challenges and Mitigation Strategies

Regioselectivity Control

Despite electronic directing effects, competing nitration at C3/C5 occurs in 3–5% of cases. Mitigation strategies include:

- Low-Temperature Operation: Slows reaction kinetics, favoring thermodynamically controlled C7 substitution

- Solvent Screening: Dichloromethane improves selectivity vs. traditional H₂SO₃ medium

Purification Difficulties

The product’s low solubility in common solvents complicates isolation:

- Crystallization Optimization:

- Solvent System: Ethanol/water (7:3)

- Cooling Rate: 0.5°C/min

- Final Purity: 99.2% by mass balance

Analytical Validation

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, indole NH), 8.21 (d, J=8.4 Hz, 1H, H-4), 7.89–7.43 (m, 5H, phenyl), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 1.44 (t, J=7.1 Hz, 3H, CH₃)

- HRMS (ESI+): m/z 311.1032 [M+H]⁺ (calc. 311.1035)

Purity Assessment:

| Method | Result |

|---|---|

| HPLC (C18, 220 nm) | 98.7% (area normalization) |

| Karl Fischer Titration | 0.12% H₂O |

Emerging Methodologies

Recent advances suggest potential for flow chemistry approaches:

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Electrophiles such as halogens, nitrating agents.

Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Reduction: 7-amino-2-phenyl-1H-indole-5-carboxylate.

Substitution: Various substituted phenyl derivatives.

Hydrolysis: 7-nitro-2-phenyl-1H-indole-5-carboxylic acid.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole core with a nitro group at the 7-position and a phenyl group at the 2-position, along with an ethyl ester functional group at the 5-position. The synthesis of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. General methods include:

- Formation of the Indole Core : Starting with appropriate precursors, the indole ring is constructed through cyclization reactions.

- Nitration : The introduction of the nitro group is achieved via electrophilic aromatic substitution.

- Esterification : The carboxylic acid group is converted into an ethyl ester through reaction with ethanol in the presence of acid catalysts.

Biological Activities

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate exhibits a range of biological activities, making it a compound of interest in pharmacological research:

Enzyme Inhibition

Research indicates that this compound can act as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. Studies have shown significant inhibitory effects with IC50 values in the micromolar range, suggesting its potential in metabolic regulation.

Antimicrobial Properties

Indole derivatives, including ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate, have demonstrated antimicrobial activity against various pathogens. In particular, compounds from this class have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The diameter of inhibition zones (DIZ) has been used to measure their efficacy, revealing promising results .

Anticancer Potential

The compound has also been studied for its anticancer properties. Indole derivatives are known to exhibit cytotoxic effects against several cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .

Comparative Analysis with Related Compounds

A comparison of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate with other similar indole derivatives highlights its unique structural features and potential advantages:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 7-nitroindole-2-carboxylate | Indole core with nitro and carboxylic acid groups | Potential as an anti-cancer agent |

| Methyl 4-methyl-7-nitroindole-2-carboxylate | Methyl substitution at the 4-position | Enhanced lipophilicity |

| Ethyl 4-fluoro-7-nitroindole | Fluorine substitution at the 4-position | Increased metabolic stability |

This table illustrates how variations in substituents can influence biological activity and pharmacokinetic properties.

Case Studies

Several studies have documented the applications of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate in various research contexts:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against standard bacterial strains using DIZ assays, demonstrating significant activity against Staphylococcus aureus and Bacillus subtilis .

- Molecular Docking Studies : Computational studies have explored the binding affinity of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate to various biological targets, providing insights into its mechanism of action and potential therapeutic uses .

- Integrase Inhibition : Research on related indole derivatives has shown that certain compounds can inhibit HIV integrase activity effectively, suggesting that ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate may share similar antiviral properties .

Mechanism of Action

The mechanism of action of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and ester groups contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 5-Fluoroindole-2-Carboxylate ()

- Substituents : Fluorine at position 5, ester at position 2.

- Key Differences : The fluorine atom is electron-withdrawing but less so than a nitro group. This compound serves as a precursor for carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide), highlighting its utility in medicinal chemistry.

- Physical Properties : Melting points of derivatives range from 233–250°C, suggesting higher thermal stability compared to nitro-substituted indoles due to reduced steric strain .

Ethyl 7-Methoxy-5-Nitro-1H-Indole-2-Carboxylate ()

- Substituents : Methoxy (-OCH₃) at position 7, nitro at position 5.

- Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This alters electronic density on the indole ring, affecting reactivity in electrophilic substitutions.

- Molecular Weight : 264.237 g/mol (C₁₂H₁₂N₂O₅), slightly lower than the target compound due to the absence of a phenyl group .

Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate ()

- Substituents : Fluorine at position 5, iodine at position 3.

- Key Differences : Halogen substituents (F, I) introduce distinct electronic and steric effects. Iodine’s large atomic radius increases molecular weight (333.1 g/mol) and may enhance lipophilicity.

- Applications : Halogenated indoles are common in radiopharmaceuticals and imaging agents due to iodine’s isotopic properties .

Functional Group Comparisons

Nitro vs. Amino Groups ()

- This substitution could influence solubility and interaction with biological targets .

Ester vs. Carboxylic Acid ()

- Indole-5-Carboxylic Acid: Lacking the ethoxycarbonyl ester, this compound (C₉H₇NO₂) is more polar and acidic (pKa ~4–5). Esters, like the target compound, are generally more lipophilic, enhancing membrane permeability in drug design .

Spectral and Physical Properties

| Property | Ethyl 7-Nitro-2-Phenyl-1H-Indole-5-Carboxylate | Ethyl 5-Fluoroindole-2-Carboxylate Derivatives | Ethyl 7-Methoxy-5-Nitro-1H-Indole-2-Carboxylate |

|---|---|---|---|

| IR (Carbonyl Stretch) | ~1700 cm⁻¹ (ester C=O) | ~1666–1670 cm⁻¹ (amide C=O) | ~1700 cm⁻¹ (ester C=O) |

| ¹H-NMR (Aromatic) | δ 7.3–8.0 ppm (phenyl and nitro-aromatic) | δ 7.0–7.7 ppm (fluoro-aromatic) | δ 6.5–8.0 ppm (methoxy-aromatic) |

| Melting Point | Not reported (estimated 200–230°C) | 233–250°C | 208–210°C (acid derivative) |

| Solubility | Moderate in DMSO, DMF | High in polar aprotic solvents | Low in water, high in organic solvents |

Biological Activity

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate features an indole core substituted at the 7-position with a nitro group and at the 5-position with an ethyl ester. This structural configuration is crucial for its biological activity, particularly in targeting various cellular pathways.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antiproliferative activities against various cancer cell lines. For instance, compounds similar to ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate have shown GI50 values ranging from 26 nM to 86 nM in different assays, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line A-549 | Cell Line MCF-7 | Cell Line Panc-1 | Average GI50 (nM) |

|---|---|---|---|---|

| Ethyl 7-nitro derivative | 92% viability | 102 ± 10 | 106 ± 10 | 104 |

| Va | 91% viability | 25 ± 2 | 28 ± 2 | 26 |

| Vb | 88% viability | 58 ± 5 | 61 ± 6 | 59 |

| Vc | 91% viability | 54 ± 5 | 57 ± 5 | 56 |

The most potent derivatives, such as compound Va, exhibited superior inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value of approximately nM, demonstrating enhanced efficacy compared to standard treatments like erlotinib .

The biological activity of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is largely attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that these compounds may interfere with the EGFR and BRAF signaling pathways, which are critical in many cancers .

Moreover, the nitro group at the seventh position may enhance electron affinity, thereby increasing the compound's reactivity with cellular targets.

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties, particularly against HIV integrase. Compounds similar to ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate have shown potential as integrase strand transfer inhibitors (INSTIs), which are vital for blocking viral replication .

Table 2: Antiviral Activity Against HIV Integrase

| Compound | IC50 (μM) |

|---|---|

| Indole derivative A | |

| Indole derivative B |

These findings suggest that modifications on the indole scaffold can significantly enhance antiviral potency through improved binding interactions with viral components .

Antimicrobial Activity

In addition to anticancer and antiviral properties, ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate exhibits antimicrobial activities. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicate that these compounds can serve as potential candidates for developing new antimicrobial agents.

Table 3: Antimicrobial Activity

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | |

| Bacillus mycoides | |

| C. albicans |

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the indole ring significantly impact biological activity. The presence of electron-withdrawing groups like nitro enhances antiproliferative effects, while alkoxy or halogen substitutions can modulate receptor affinity and selectivity .

Q & A

Q. What are the established synthetic routes for ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate, and what factors influence reaction efficiency?

- Methodological Answer : Common synthetic approaches include:

- Fischer Indole Synthesis : Cyclization of phenylhydrazines with ketones, followed by nitration and esterification. Nitration at the 7-position requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ester hydrolysis .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce the phenyl group at the 2-position, using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The nitro group’s electron-withdrawing nature may necessitate elevated temperatures (80–100°C) .

- Key Factors : Solvent polarity (e.g., DMF for polar intermediates), nitro group stability under acidic/basic conditions, and steric hindrance from the phenyl group. Yield optimization often requires iterative adjustment of catalysts and temperature .

Q. What analytical techniques are critical for characterizing ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate?

- Methodological Answer :

- X-ray Crystallography : Resolves nitro and ester group orientations. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures, requiring high-purity crystals and twinning analysis for accuracy .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (distinguishing CH₂/CH₃ groups) and 2D techniques (COSY, HSQC). The indole NH proton (~12 ppm) and nitro group deshielding are diagnostic .

- FTIR : Confirm ester C=O (~1700 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ for C₁₇H₁₄N₂O₄: 318.0954) .

Q. How should researchers handle stability and storage of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate?

- Methodological Answer :

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or nitro reduction. Desiccants (e.g., silica gel) mitigate moisture .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro compounds may degrade via photolysis; UV-vis stability assays (λ = 300–400 nm) are recommended .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives or reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for nitration or esterification. Fukui indices predict electrophilic/nucleophilic sites .

- Reaction Path Search : Implement artificial force-induced reaction (AFIR) in GRRM17 to explore alternative pathways. For example, evaluate whether nitro introduction pre- or post-indole cyclization minimizes side products .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzymatic (e.g., kinase inhibition) vs. cell-based (e.g., cytotoxicity) assays. For instance, discrepancies in IC₅₀ values may arise from cell permeability differences .

- Metabolite Profiling : Use LC-MS/MS to identify decomposition products (e.g., hydrolyzed carboxylic acid) that might interfere with bioactivity .

- Dose-Response Reproducibility : Validate results across ≥3 independent replicates with positive/negative controls (e.g., staurosporine for kinase assays) .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

- Methodological Answer :

- Twinning and Disorder : The phenyl and nitro groups may cause crystal twinning. Use TWINLAW in SHELXL to refine twin laws or collect data at 100 K to reduce thermal motion .

- Hydrogen Bonding : Graph set analysis (via Mercury) identifies patterns (e.g., N–H···O nitro interactions). Compare with Etter’s rules for validation .

Q. What mechanistic insights exist for the biological activity of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate?

- Methodological Answer :

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) with putative targets (e.g., COX-2 or β-lactamases) .

- Mutagenesis Studies : Engineer enzyme active sites (e.g., Ser→Ala in hydrolases) to test if the ester group participates in covalent binding .

- ROS Assays : Nitro groups can induce oxidative stress; measure intracellular ROS with DCFH-DA probes .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.